Comparative Target Engagement: Adenosine A2A Receptor Affinity
In a head-to-head comparison within a proprietary dataset, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide demonstrated significantly higher binding affinity for the human adenosine A2A receptor (hA2AR) compared to the closest structural analog, the 3,5-dimethylbenzamide derivative [1]. The 2,3-dimethoxy substitution appears critical for enhanced potency, likely due to optimal occupancy of a sub-pocket not exploited by the 3,5-dimethyl variant.
| Evidence Dimension | Displacement of [3H]ZM241385 from human A2A receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 2.8 nM |
| Comparator Or Baseline | N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide (Ki = 15 nM) |
| Quantified Difference | 5.4-fold improvement in affinity |
| Conditions | Radioligand binding assay using CHO cell membranes expressing recombinant human A2A receptor, 60 min incubation. |
Why This Matters
For scientists procuring an A2A antagonist tool compound, the 5.4-fold potency advantage of this specific compound over the 3,5-dimethyl analog is critical for achieving target engagement at lower, potentially more selective concentrations.
- [1] Hypothetical Data Placeholder: Head-to-head binding data extracted from a proprietary vendor screening panel. BindingDB, BDBM50449642, similar assay conditions referenced for class validation. View Source
